N6-(3-Pyridinylcarbonyl)-L-lysine
Description
N⁶-(3-Pyridinylcarbonyl)-L-lysine is a synthetic lysine derivative featuring a 3-pyridinylcarbonyl group attached to the ε-amino group of lysine.
Properties
CAS No. |
20584-80-9 |
|---|---|
Molecular Formula |
C12H17N3O3 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(2S)-2-amino-6-(pyridine-3-carbonylamino)hexanoic acid |
InChI |
InChI=1S/C12H17N3O3/c13-10(12(17)18)5-1-2-7-15-11(16)9-4-3-6-14-8-9/h3-4,6,8,10H,1-2,5,7,13H2,(H,15,16)(H,17,18)/t10-/m0/s1 |
InChI Key |
GPGQRQZBZHOSJY-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)NCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(3-Pyridinylcarbonyl)-L-lysine typically involves the acylation of L-lysine with 3-pyridinecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N6-(3-Pyridinylcarbonyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the pyridine ring.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
N6-(3-Pyridinylcarbonyl)-L-lysine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N6-(3-Pyridinylcarbonyl)-L-lysine involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Below is a detailed comparison of N⁶-(3-Pyridinylcarbonyl)-L-lysine with key analogs, focusing on structural features, biological roles, and research findings.
2.1. N⁶-(1-Iminoethyl)-L-lysine (L-NIL)
- Structure: Features a 1-iminoethyl group at the N⁶ position.
- Function: A potent inhibitor of inducible nitric oxide synthase (iNOS), reducing nitric oxide (NO) production in inflammatory models.
- Research Findings: In diabetic rat hearts, L-NIL improved left ventricular developed pressure (LVDP) and contractility (dP/dt), indicating cardioprotective effects . Demonstrated 50–80% inhibition of NO production at 20 μM in macrophage assays, with minimal cytotoxicity .
- Key Difference: The 3-pyridinylcarbonyl group in the target compound may alter binding kinetics or selectivity compared to L-NIL’s iminoethyl group.
2.2. N⁶-[(Benzyloxy)carbonyl]-L-lysine
- Structure : Contains a benzyloxycarbonyl (Cbz) protecting group.
- Research Findings :
- Key Difference : The Cbz group is bulkier and more hydrophobic than the pyridinylcarbonyl group, which may limit cell permeability or enzymatic interactions.
2.3. N⁶-(Hydrazinoiminomethyl)-L-lysine
- Structure: Includes a hydrazinoiminomethyl substituent.
- Function: Inhibits NO formation by targeting nitric oxide synthases (NOS).
- Research Findings: Patented as a selective inhibitor of biological NO production, with activity in hypertension and inflammation models .
- Key Difference: The hydrazino group may enhance metal chelation or redox activity compared to the pyridine ring.
2.4. N⁶-Lipoyl-L-lysine
- Structure : Features a lipoyl group (a sulfur-containing cofactor).
- Function : Critical for enzyme complexes like pyruvate dehydrogenase in energy metabolism.
- Research Findings :
- Key Difference : The lipoyl group’s redox-active disulfide contrasts with the pyridinylcarbonyl’s aromatic structure, reflecting divergent biological roles.
2.5. N⁶-Azido-/Diazirine-Modified Lysines
- Examples : N⁶-((2-azidoethoxy)carbonyl)-L-lysine (AzK), N⁶-[[2-(3-Methyl-3H-diazirin-3-yl)ethoxy]carbonyl]-L-lysine (AbK).
- Function : Used in genetic code expansion for site-specific protein labeling via click chemistry or photo-crosslinking.
- Research Findings :
- Key Difference : These derivatives prioritize chemical reactivity (e.g., azide-alkyne cycloaddition) over therapeutic activity.
Comparative Data Table
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